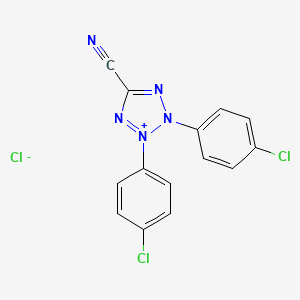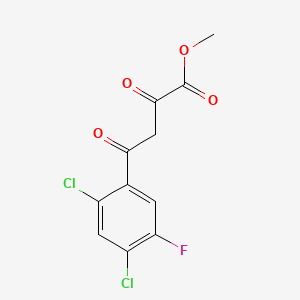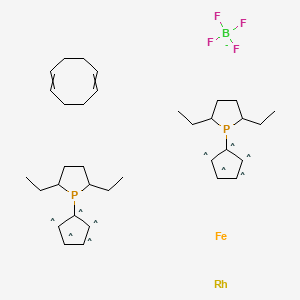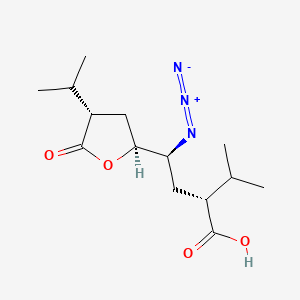![molecular formula C18H24O3Si B599582 [1,1'-ビフェニル]-4-イルトリエトキシシラン CAS No. 18056-97-8](/img/structure/B599582.png)
[1,1'-ビフェニル]-4-イルトリエトキシシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1,1’-Biphenyl]-4-yltriethoxysilane” is a compound that contains a biphenyl group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
While specific synthesis methods for “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found, there are studies on the synthesis of related biphenyl compounds . For instance, a study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .Physical And Chemical Properties Analysis
Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The specific physical and chemical properties of “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found in the search results.科学的研究の応用
抗菌剤
[1,1'-ビフェニル]-4-イルトリエトキシシランのビフェニル構造は、強力な抗菌活性を有する化合物の合成に利用されてきました。これらの合成されたビフェニル誘導体は、メチシリン耐性黄色ブドウ球菌や多剤耐性腸球菌などの抗生物質耐性菌に対して有意な阻害効果を示しています。 ビフェニル環上の電子求引基とヒドロキシル基の存在は、抗菌特性を高める上で有益であることが示されています {svg_1}.
有機合成
有機化学において、[1,1'-ビフェニル]-4-イルトリエトキシシランは、幅広いビフェニル誘導体を生成するための前駆体として役立ちます。 これらの誘導体は、医薬品、農産物、その他の化学物質の製造に不可欠な鈴木カップリング反応や脱メチル化反応を含む、様々な合成方法において重要です {svg_2}.
OLEDと液晶
[1,1'-ビフェニル]-4-イルトリエトキシシランから合成されたビフェニル誘導体は、有機発光ダイオード(OLED)の蛍光層の製造における重要な中間体です。 また、ディスプレイ技術において不可欠な要素である基本的な液晶の構成要素としても役立ちます {svg_3}.
医薬品化学
ビフェニル部分は、多くの薬理学的に活性な化合物における共通の構造要素です。 [1,1'-ビフェニル]-4-イルトリエトキシシランの誘導体は、特許を取得しており、抗炎症作用、抗菌作用、抗腫瘍作用、抗マラリア作用など、様々な治療効果のために医療分野で広く使用されています {svg_4}.
創薬
[1,1'-ビフェニル]-4-イルトリエトキシシランのビフェニルコアは、様々な市販薬や天然物に見られます。 その誘導体は、抗アンドロゲン作用、免疫抑制作用、抗高血圧作用を有する新規薬剤の開発のために検討されています {svg_5}.
ニキビ治療
ビフェニル誘導体の注目すべき用途の1つは、アダパレンの製剤です。アダパレンは、主に尋常性座瘡の治療に使用される第3世代の局所レチノイドです。 アダパレンはビフェニル核を特徴とし、抗炎症作用と抗菌作用の両方を持っています {svg_6}.
癌治療
基底細胞癌に作用する薬物であるソニデギブは、[1,1'-ビフェニル]-4-イルトリエトキシシランから誘導されたビフェニル構造を組み込んでいます。 これは、この化合物が癌治療薬の開発における役割を示しています {svg_7}.
抗炎症薬
ビフェニル核は、フェンブフェンやフルルビプロフェンなどの非ステロイド性抗炎症薬(NSAIDs)にも存在します。 これらの薬物は解熱作用を示し、炎症を抑制し、痛みを軽減するために使用されます {svg_8}.
作用機序
Target of Action
The primary target of [1,1’-Biphenyl]-4-yltriethoxysilane is the PD-1/PD-L1 immune checkpoint pathway . This pathway plays a crucial role in the immune system’s ability to distinguish self from non-self, and its dysregulation is implicated in various diseases, including cancer .
Mode of Action
[1,1’-Biphenyl]-4-yltriethoxysilane interacts with its targets by binding to PD-L1 at its PD-1 binding site . This binding is believed to induce PD-L1 dimerization, effectively blocking the PD-L1/PD-1 interaction . This blockade can enhance the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
The compound’s action primarily affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, [1,1’-Biphenyl]-4-yltriethoxysilane can potentially disrupt the immune evasion mechanisms of cancer cells, enhancing the body’s immune response against them .
Pharmacokinetics
Small molecules like [1,1’-biphenyl]-4-yltriethoxysilane generally have good oral bioavailability and high tumor penetration , which can contribute to their bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-4-yltriethoxysilane’s action primarily involve the enhancement of the immune response against cancer cells . By blocking the PD-L1/PD-1 interaction, the compound can prevent cancer cells from evading the immune system, potentially leading to their destruction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-yltriethoxysilane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules and the state of the immune system .
将来の方向性
特性
IUPAC Name |
triethoxy-(4-phenylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISPMRSLVRNRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708288 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18056-97-8 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does [1,1'-Biphenyl]-4-yltriethoxysilane help determine the chirality of silica nanotubes?
A: [1,1'-Biphenyl]-4-yltriethoxysilane serves as a chirality indicator by bonding to the surface of silica nanotubes. The molecule contains a biphenyl group, which can adopt a twisted conformation due to the steric hindrance between the two phenyl rings. When attached to the helical silica nanotube surface, the biphenyl group's twist becomes influenced by the underlying chirality of the silica. This twist can then be detected using circular dichroism (CD) spectroscopy. The CD spectra show distinct signals depending on whether the silica nanotube has a right-handed or left-handed helical structure, thus revealing the surface chirality. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

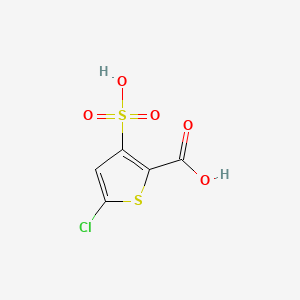


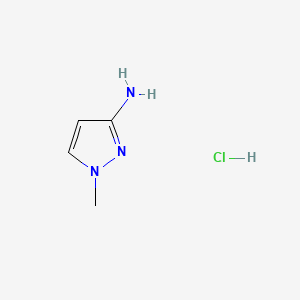
![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
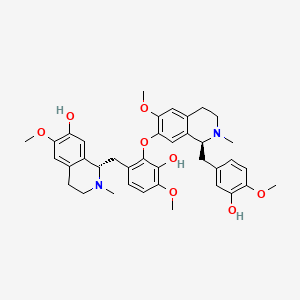
![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)
